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Introduction
IM156 is a novel and potent biguanide that acts as a selective inhibitor of mitochondrial protein

complex I (also known as NADH:ubiquinone oxidoreductase or PC1).[1][2] As a critical

component of the electron transport chain, complex I plays a central role in cellular energy

production through oxidative phosphorylation (OXPHOS). By targeting this complex, IM156

disrupts mitochondrial respiration, leading to a cascade of metabolic and signaling events that

are of significant interest in the fields of oncology and fibrosis. This technical guide provides an

in-depth overview of the mechanism of action of IM156, supported by quantitative data,

detailed experimental protocols, and visual representations of the key pathways and workflows.

IM156 has demonstrated greater potency than other biguanides, such as metformin and

phenformin, in inhibiting OXPHOS.[2] This increased potency allows for a more thorough

investigation of the therapeutic potential of complex I inhibition. Preclinical studies have shown

the efficacy of IM156 in various cancer models, including gastric, lymphoma, lung, breast, and

glioblastoma.[3] Furthermore, a Phase 1 clinical trial in patients with solid tumors has been

successfully completed, establishing a recommended Phase 2 dose.[3][4]

Mechanism of Action
IM156 exerts its primary effect by directly inhibiting the enzymatic activity of mitochondrial

complex I. This inhibition curtails the transfer of electrons from NADH to ubiquinone, a critical
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step in the electron transport chain. The immediate consequences of this action are a reduction

in the mitochondrial oxygen consumption rate (OCR) and a decrease in ATP synthesis.

The reduction in cellular ATP levels leads to an increase in the AMP:ATP ratio, a key indicator

of cellular energy stress. This shift in the energy balance activates AMP-activated protein

kinase (AMPK), a central regulator of cellular metabolism.[1][5] IM156 has been shown to be

approximately 60-fold more potent than metformin in activating AMPK.[1]

Activated AMPK, in turn, initiates a signaling cascade that includes the inhibition of the

mammalian target of rapamycin (mTOR) pathway.[6] The mTOR pathway is a crucial regulator

of cell growth, proliferation, and survival. By inhibiting mTOR, IM156 can suppress the growth

and proliferation of cancer cells. The downstream effectors of mTOR, such as S6 kinase (S6K)

and 4E-binding protein 1 (4E-BP1), are key mediators of this anti-proliferative effect.[7][8]

Data Presentation
The following tables summarize the quantitative data available for IM156, highlighting its

potency in inhibiting mitochondrial function and related cellular processes.

Parameter Cell Line/System IC50 Value Reference

TGF-β-induced

Oxygen Consumption

Rate (OCR) Inhibition

WI-38 (Human

Pulmonary

Fibroblasts)

14.7 ± 0.1 μM [1]

α-SMA Expression

Inhibition

WI-38 (Human

Pulmonary

Fibroblasts)

13.2 - 21.3 μM [1]

COL1A1 Deposition

Inhibition

WI-38 (Human

Pulmonary

Fibroblasts)

13.2 - 21.3 μM [1]

Parameter Comparison Fold Difference Reference

AMPK

Phosphorylation
IM156 vs. Metformin ~60-fold more potent [1]
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Note: Further research is needed to establish a comprehensive profile of IC50 values for IM156

in a wider range of cancer cell lines for both OCR inhibition and cell viability.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

effects of IM156 on mitochondrial function and cellular signaling.

Measurement of Oxygen Consumption Rate (OCR) using
Seahorse XF Analyzer
This protocol is adapted for the Agilent Seahorse XF96 or similar extracellular flux analyzers.

Materials:

Seahorse XF96 cell culture microplates

Seahorse XF Calibrant

Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and

glutamine, pH 7.4

IM156 stock solution

Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

Cell Seeding: Seed cells in a Seahorse XF96 microplate at a predetermined optimal density

and allow them to adhere overnight.

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant

overnight in a non-CO2 37°C incubator.

Compound Preparation: Prepare a stock solution of IM156 in a suitable solvent (e.g., DMSO)

and dilute to working concentrations in the assay medium. Prepare mitochondrial stress test

compounds according to the manufacturer's instructions.
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Assay Setup:

On the day of the assay, replace the cell culture medium with pre-warmed assay medium.

Incubate the cell plate in a non-CO2 37°C incubator for 1 hour.

Load the hydrated sensor cartridge with the mitochondrial stress test compounds and

IM156 (or vehicle control) into the appropriate injection ports.

Seahorse XF Analyzer Operation:

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

Replace the calibrant plate with the cell plate and initiate the assay protocol.

The instrument will measure baseline OCR before sequentially injecting IM156, followed

by oligomycin, FCCP, and rotenone/antimycin A.

Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration,

maximal respiration, and non-mitochondrial oxygen consumption. The effect of IM156 is

quantified by comparing the OCR in treated versus untreated wells.

Mitochondrial Complex I Activity Assay
This biochemical assay measures the specific activity of complex I in isolated mitochondria.

Materials:

Isolated mitochondria from cells or tissue

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

NADH

Ubiquinone (Coenzyme Q1)

Rotenone (Complex I inhibitor for control)

IM156 stock solution
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Spectrophotometer

Procedure:

Mitochondrial Isolation: Isolate mitochondria from control and IM156-treated cells using a

standard differential centrifugation protocol.

Protein Quantification: Determine the protein concentration of the mitochondrial preparations

using a standard method (e.g., BCA assay).

Assay Reaction:

In a cuvette, add assay buffer, ubiquinone, and a standardized amount of mitochondrial

protein.

Add IM156 at various concentrations to different cuvettes. Include a vehicle control and a

positive control with rotenone.

Initiate the reaction by adding NADH.

Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds

to the oxidation of NADH.

Data Analysis: Calculate the rate of NADH oxidation (the slope of the linear portion of the

absorbance curve). The complex I-specific activity is the rotenone-sensitive rate. Determine

the IC50 of IM156 by plotting the percentage of inhibition against the log of the IM156

concentration.

Cellular ATP Level Measurement
This assay quantifies the total cellular ATP content.

Materials:

Cells cultured in multi-well plates

ATP releasing agent (e.g., trichloroacetic acid or a commercial lysis buffer)
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ATP assay kit (luciferin/luciferase-based)

Luminometer

Procedure:

Cell Treatment: Treat cells with various concentrations of IM156 or vehicle control for the

desired duration.

ATP Extraction:

Wash the cells with cold PBS.

Lyse the cells using an ATP releasing agent to release intracellular ATP.

Luminescence Measurement:

Transfer the cell lysate to a luminometer-compatible plate.

Add the ATP assay reagent (containing luciferin and luciferase) to each well.

Immediately measure the luminescence using a luminometer.

Data Analysis: Create a standard curve using known concentrations of ATP. Use the

standard curve to determine the ATP concentration in the experimental samples. Normalize

the ATP levels to the cell number or protein concentration.

Western Blot for Phospho-AMPK (Thr172)
This method detects the activation of AMPK by measuring the phosphorylation of its α-subunit

at Threonine 172.

Materials:

Cells treated with IM156

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay reagent (e.g., BCA)
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SDS-PAGE gels and electrophoresis apparatus

PVDF membrane and transfer apparatus

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Lysis and Protein Quantification: Lyse the IM156-treated and control cells and determine

the protein concentration.

SDS-PAGE and Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172)

overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detection and Analysis:

Apply the chemiluminescent substrate and capture the signal using an imaging system.
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Strip the membrane and re-probe with an antibody against total AMPKα for normalization.

Quantify the band intensities to determine the fold-increase in AMPK phosphorylation.

Mandatory Visualizations
Signaling Pathway of IM156
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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